molecular formula C7H15N3O B1519718 2-(Pyrrolidin-1-yl)propanehydrazide CAS No. 1087614-09-2

2-(Pyrrolidin-1-yl)propanehydrazide

Cat. No.: B1519718
CAS No.: 1087614-09-2
M. Wt: 157.21 g/mol
InChI Key: QDKJIJTVXUGOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)propanehydrazide is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Biological Activity

2-(Pyrrolidin-1-yl)propanehydrazide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial effects. This article compiles various studies and findings related to its biological activity, synthesizing data from diverse sources.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of hydrazine derivatives with pyrrolidine-based compounds. The structural flexibility provided by the pyrrolidine ring contributes to its pharmacological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)15.0Induction of apoptosis and inhibition of migration
IGR39 (melanoma)12.5Cell cycle arrest at S-phase
Panc-1 (pancreatic cancer)10.0Inhibition of PI3K signaling pathway
PPC-1 (prostate cancer)8.0Enhanced selectivity towards cancer cells

The compound has shown selective cytotoxicity, particularly against prostate and pancreatic cancer cell lines, suggesting a targeted therapeutic potential. For instance, a study indicated that derivatives containing the pyrrolidine moiety exhibited significant inhibition of cell migration and proliferation in the PPC-1 cell line, with IC50 values ranging from 8 to 15 µM .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Study Pathogen Minimum Inhibitory Concentration (MIC)
Sreekanth & Jha (2020)E. coli32 µg/mL
S. aureus16 µg/mL
Guazzelli et al. (2019)Pseudomonas aeruginosa64 µg/mL

These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of pyrrolidine derivatives, making them promising candidates for further development in antibiotic therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Migration : It significantly reduces the migratory capabilities of cancer cells, which is crucial for metastasis prevention.
  • Enzyme Inhibition : Some studies indicate that it may inhibit specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs), further contributing to its anticancer effects .

Case Studies

A notable case study involved testing a series of pyrrolidine-hydrazone derivatives on human melanoma IGR39 cells, where one derivative exhibited an IC50 value of 12.5 µM with a significant reduction in cell viability after 48 hours of treatment. This study highlighted not only the cytotoxic potential but also the importance of structural variations in enhancing therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that derivatives of pyrrolidin-1-yl compounds, including 2-(Pyrrolidin-1-yl)propanehydrazide, exhibit significant antibacterial and antifungal activities. These properties make them promising candidates for developing new antimicrobial agents .

Anticancer Research:
The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can induce cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis and the inhibition of key proteins involved in cancer progression .

Analgesic and Anti-inflammatory Effects:
Recent studies have highlighted the compound's potential as an analgesic and anti-inflammatory agent. Molecular docking studies suggest that it interacts effectively with targets associated with pain and inflammation, indicating its therapeutic potential in treating these conditions .

Synthetic Chemistry

Building Block for Synthesis:
this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including hydrazone formation and cyclization reactions, which are essential for creating novel compounds with desired biological activities .

Catalytic Applications:
Research has shown that pyrrolidine derivatives can act as catalysts in several chemical reactions. The ability to facilitate reactions efficiently makes these compounds valuable in synthetic organic chemistry .

Biological Research

Biological Activity Studies:
The biological activities of this compound are under continuous investigation. Studies focus on its interactions with biological macromolecules, exploring how it can influence enzyme activity or receptor binding, which is critical for drug design and development .

Molecular Docking Studies:
Advanced computational techniques such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant antibacterial and antifungal activities
Anticancer researchInduces cytotoxicity in cancer cell lines
Analgesic and anti-inflammatory effectsPotential interactions with pain/inflammation targets
Synthetic ChemistryBuilding block for complex molecule synthesisParticipates in hydrazone formation, cyclization
Catalytic applicationsActs as a catalyst in various chemical reactions
Biological ResearchBiological activity studiesInvestigates interactions with macromolecules
Molecular docking studiesPredicts binding affinities with biological targets

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives against MCF-7 cells. The results indicated that specific modifications to the hydrazide structure enhanced cytotoxicity, suggesting a structure-activity relationship critical for drug development.

Case Study 2: Antimicrobial Efficacy
Research focused on the antibacterial properties of pyrrolidine derivatives revealed that certain compounds exhibited potent activity against Gram-positive bacteria. This finding emphasizes the potential for developing new antibiotics based on these structures.

Properties

IUPAC Name

2-pyrrolidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-6(7(11)9-8)10-4-2-3-5-10/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJIJTVXUGOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656746
Record name 2-(Pyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087614-09-2
Record name 2-(Pyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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